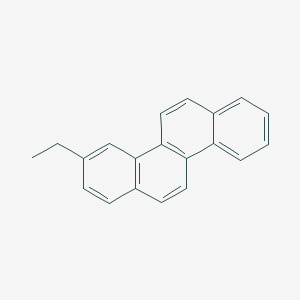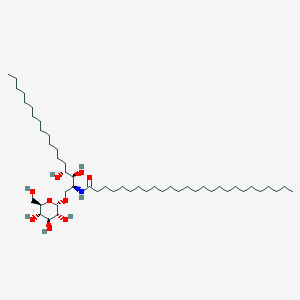
1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine is a glycophytoceramide having an alpha-D-glucosyl residue at the O-1 position and a hexacosanoyl group attached to the nitrogen. It has a role as an antigen.
Wissenschaftliche Forschungsanwendungen
1. Enzymatic Catalysis and Mechanisms
Alpha-glucan phosphorylases, crucial in glucosyl transfer reactions, use similar compounds to 1-O-(alpha-D-glucosyl)-N-hexacosanoylphytosphingosine for catalysis. These enzymes, found in various organisms like rabbits, potatoes, and E. coli, demonstrate the role of this compound in biochemical reactions (Klein, Palm, & Helmreich, 1982).
2. Glycosylation and Enzyme Inhibition
Research on glucosidase inhibitors highlights the significance of compounds like this compound in inhibiting glycosylation processes. This is particularly evident in the study of alpha 1-proteinase inhibitor and alpha 1-acid glycoprotein glycosylation (Gross, Tran-Thi, Schwarz, Elbein, Decker, & Heinrich, 1986).
3. Glycosyltransferase Reactions
Studies on sucrose 6-alpha-D-glucosyltransferase from Streptococcus sobrinus provide insights into the role of compounds structurally similar to this compound in glycosyltransferase reactions, crucial for various biochemical processes (Mooser & Iwaoka, 1989).
4. Glycolipid Structure Analysis
Investigations into the structure of glycosphingolipids, including glucosylceramides, reveal the importance of this compound-like compounds in determining the structural and functional properties of these essential biological molecules (Dąbrowski, Hanfland, & Egge, 1980).
5. Fungal Glycosphingolipids
Studies on fungal glycosylinositolphosphoceramides, similar in structure to this compound, provide understanding of their role in cell growth and fungal-host interactions, highlighting the biological significance of such compounds (Simenel, Coddeville, Delepierre, Latgé, & Fontaine, 2007).
Eigenschaften
Molekularformel |
C50H99NO9 |
|---|---|
Molekulargewicht |
858.3 g/mol |
IUPAC-Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide |
InChI |
InChI=1S/C50H99NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-29-31-33-35-37-39-45(54)51-42(41-59-50-49(58)48(57)47(56)44(40-52)60-50)46(55)43(53)38-36-34-32-30-28-16-14-12-10-8-6-4-2/h42-44,46-50,52-53,55-58H,3-41H2,1-2H3,(H,51,54)/t42-,43+,44+,46-,47+,48-,49+,50-/m0/s1 |
InChI-Schlüssel |
VQFKFAKEUMHBLV-SMEVVEOQSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O |
Synonyme |
AGL 563 AGL-563 alpha-GlcCe |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


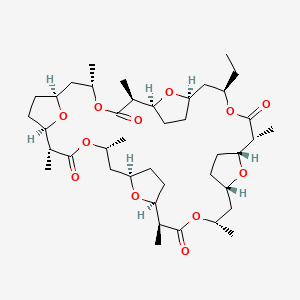
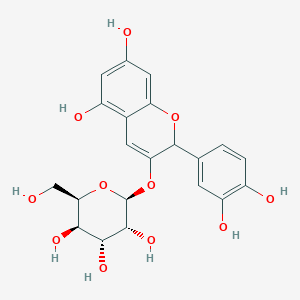


![(1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252526.png)

![4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-(3-pyridinyl)-, (5R,6S)-](/img/structure/B1252530.png)
![4-hydroxy-1-[(1S,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hex-2-yl]-5-methyl-2(1H)-pyrimidinone](/img/structure/B1252531.png)
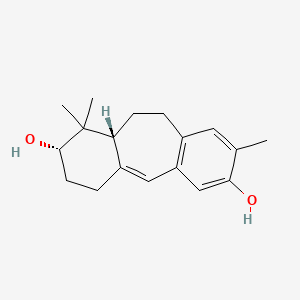
![(1R,4S)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1252533.png)



